![molecular formula C15H14ClNO2 B3038108 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime CAS No. 74613-68-6](/img/structure/B3038108.png)
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime
Overview
Description
Oximes are a class of organic compounds that belong to the imines . They have a general formula RR’C=N−OH, where R and R’ can be an organic side-chain or hydrogen . Oximes are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities .
Synthesis Analysis
Oxime esters can be prepared using two-step procedures: the formation of aldoximes and ketoximes via reactions of aldehydes or ketones with NH2OH, followed by esterification of oximes with carboxylic acids . A visible-light-mediated three-component reaction for synthesis of oxime esters has also been reported .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Chemical Reactions Analysis
Oximes are useful scaffolds in many organic chemistry transformations . They are known for their ability to participate in various reactions such as C–C bond cleavage, cyanoalkylation, hydroesterification, cross coupling, sulfonylamination, and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using computational methods . These properties include geometrical entities, electronic properties, and chemical reactivity viewpoints .Scientific Research Applications
Anticancer Potential
Oximes, including “1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime”, have been studied for their significant roles as potential anticancer therapeutics . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases .
Anti-Inflammatory Activity
These compounds have also been reported to have anti-inflammatory potential . For instance, oral dosing with (E)-1-(4-((1 R,2 S,3 R)-1,2,3,4-tetrahydroxybutyl)-1 H-imidazol-2-yl)ethanone oxime resulted in a decrease in circulating lymphocytes, decreased hind limb swelling, and reduced circulating anti-type II collagen antibodies in a mouse model of rheumatoid arthritis .
Antibacterial Properties
Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial activities .
Anti-Arthritis Activity
Some oximes have shown potential in the treatment of arthritis . They have been found to decrease hind limb swelling and reduce circulating anti-type II collagen antibodies in animal models .
Anti-Stroke Activities
Oximes have also been studied for their potential anti-stroke activities . They have been found to inhibit several kinases that play crucial roles in stroke pathology .
Nonlinear Optics Applications
Although not directly related to “1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime”, a similar compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), has been studied for its potential applications in nonlinear optics . The static and dynamic polarizability of CPP was found to be many-fold higher than that of urea .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(12-5-3-2-4-6-12)14(17-18)11-7-9-13(16)10-8-11/h2-10,15,18H,1H3/b17-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGKMUIRGDAEF-SAPNQHFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=NO)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)/C(=N/O)/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323982 | |
Record name | (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666223 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime | |
CAS RN |
74613-68-6 | |
Record name | (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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